molecular formula C10H13NO3 B015611 alpha-Methyl-m-tyrosine CAS No. 305-96-4

alpha-Methyl-m-tyrosine

Cat. No.: B015611
CAS No.: 305-96-4
M. Wt: 195.21 g/mol
InChI Key: CAHPJJJZLQXPKS-UHFFFAOYSA-N
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Description

Alpha-Methyl-m-tyrosine, also known as alpha-methyl-para-tyrosine, is a synthetic amino acid derivative that functions as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces the production of these neurotransmitters, making it useful in various medical and research applications .

Mechanism of Action

Target of Action

Alpha-Methyl-m-tyrosine, also known as metirosine, primarily targets the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .

Mode of Action

Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This inhibition disrupts the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first and rate-limiting step in catecholamine biosynthesis .

Biochemical Pathways

The inhibition of tyrosine hydroxylase by metyrosine affects the catecholamine biosynthetic pathway . Normally, dietary tyrosine is hydroxylated by tyrosine hydroxylase to form DOPA. The presence of metyrosine disrupts this process, leading to a reduction in the synthesis of catecholamines .

Pharmacokinetics

Metyrosine is well absorbed after oral ingestion, making its bioavailability high . The elimination half-life of metyrosine is approximately 3.4 to 3.7 hours .

Result of Action

The inhibition of catecholamine synthesis by metyrosine results in decreased endogenous levels of catecholamines . This leads to a reduction in the frequency and severity of hypertensive attacks and their associated symptoms, such as headache, nausea, sweating, and tachycardia, in patients with pheochromocytoma .

Action Environment

The action, efficacy, and stability of metyrosine can be influenced by various environmental factors. It’s important to note that the individual’s physiological state, including kidney function, can impact the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-m-tyrosine inhibits tyrosine hydroxylase, an enzyme crucial in the catecholamine biosynthetic pathway . The enzymatic activity of tyrosine hydroxylase is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . It is hypothesized that this compound competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .

Cellular Effects

In cells, this compound has been shown to inhibit the production of melanin . It also has a significant impact on cellular metabolism, particularly in the catecholamine biosynthetic pathway . This can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a tyrosine hydroxylase enzyme inhibitor . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This results in changes in gene expression and impacts the catecholamine biosynthetic pathway .

Temporal Effects in Laboratory Settings

The maximum biochemical effect of this compound usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after this compound is discontinued .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the dopamine concentration returns to control levels within 16 hours . At higher doses, most animals show signs of sedation, weight loss, and dehydration between 16-40 hours .

Metabolic Pathways

This compound is involved in the catecholamine biosynthetic pathway . It inhibits tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methyl-m-tyrosine can be synthesized through several methods. One common synthetic route involves the alkylation of tyrosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-m-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various halogenated or nitro-substituted derivatives .

Scientific Research Applications

Alpha-Methyl-m-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methyl-m-tyrosine is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. Its ability to cross the blood-brain barrier and its relatively low toxicity profile further distinguish it from other similar compounds .

Properties

IUPAC Name

2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPJJJZLQXPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883357
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-96-4, 62-25-9
Record name α-Methyl-m-tyrosine
Source CAS Common Chemistry
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Record name alpha-Methyl-m-tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tyrosine, DL-
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Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
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Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
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Record name 3-hydroxy-α-methyl-3-phenylalanine
Source European Chemicals Agency (ECHA)
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Record name .ALPHA.-METHYL-M-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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